
2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound has garnered significant interest due to its potential therapeutic applications, particularly in oncology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropyl intermediate. The key steps include:
Formation of the Cyclopropyl Intermediate: This step involves the reaction of 4-fluorophenylmagnesium bromide with cyclopropylmethyl chloride under anhydrous conditions to form 1-(4-fluorophenyl)cyclopropylmethane.
Sulfonamide Formation: The cyclopropyl intermediate is then reacted with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly at the cyclopropyl and sulfonamide moieties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can modify the functional groups on the cyclopropyl or sulfonamide moieties.
科学研究应用
2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide has several scientific research applications:
Oncology: As a small molecule inhibitor of the adenosine 2A receptor, it is being investigated for its potential to modulate the tumor microenvironment and enhance anti-tumor immune responses.
Pharmacology: The compound is used in studies to understand the role of adenosine receptors in various physiological and pathological processes.
Medicinal Chemistry: Researchers use this compound to design and develop new therapeutic agents targeting adenosine receptors.
作用机制
The primary mechanism of action of 2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide involves the inhibition of the adenosine 2A receptor (A2AR). By binding to A2AR, the compound blocks the receptor’s interaction with adenosine, a molecule that can suppress immune responses in the tumor microenvironment. This inhibition can enhance the activity of immune cells, such as T cells, against tumor cells, thereby promoting anti-tumor immunity.
相似化合物的比较
Similar Compounds
SCH-58261: Another A2AR antagonist with a different chemical structure but similar biological activity.
ZM241385: A selective A2AR antagonist used in various pharmacological studies.
Uniqueness
2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide is unique due to its specific chemical structure, which confers high selectivity and potency for the adenosine 2A receptor. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in oncology applications.
属性
IUPAC Name |
2-chloro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2S/c17-14-3-1-2-4-15(14)22(20,21)19-11-16(9-10-16)12-5-7-13(18)8-6-12/h1-8,19H,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCIUSQCOUDOBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2378395.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2378396.png)
![4-fluoro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2378398.png)
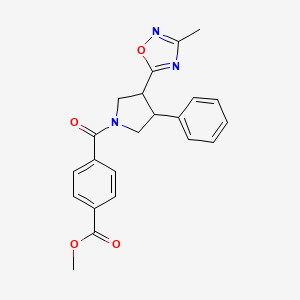
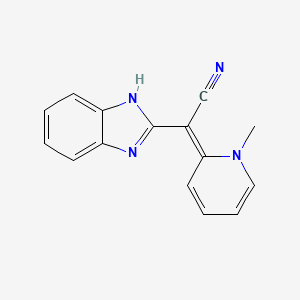
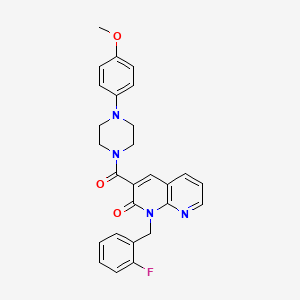
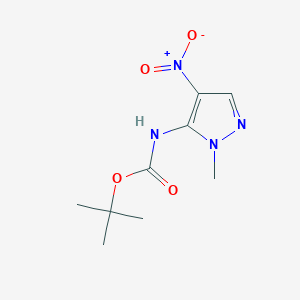
![3-(3-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B2378404.png)
![1-(2,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2378407.png)
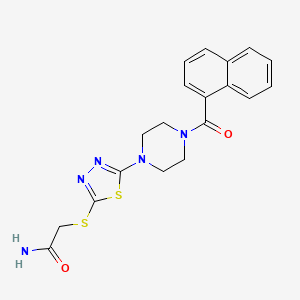
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2378411.png)
![1-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2378415.png)
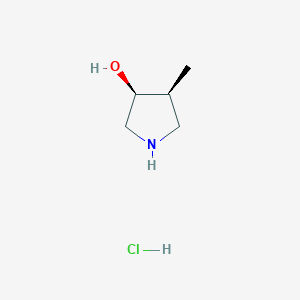
![2,6-dichloro-N-{8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide](/img/structure/B2378418.png)
